![molecular formula C7H6FN3 B12855702 5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1956323-98-0](/img/structure/B12855702.png)
5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorine atom at the 5-position and a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with formamidoxime under mild conditions with trifluoroacetic anhydride can yield triazolopyridine derivatives . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of triazolopyridines through a tandem reaction mechanism .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. Microwave-mediated, catalyst-free synthesis has been explored for its eco-friendly and efficient nature, allowing for the production of triazolopyridines in good-to-excellent yields . This method demonstrates broad substrate scope and functional group tolerance, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine and methyl substituents, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be carried out using nucleophiles such as amines and thiols under appropriate conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield corresponding N-oxides, while reduction reactions can produce reduced triazolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, triazolopyridines have shown promise as inhibitors of enzymes and receptors, making them potential candidates for the development of new drugs . These compounds have been evaluated for their antiproliferative activities against cancer cell lines and have demonstrated significant inhibitory effects .
In addition to medicinal applications, 5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has been explored for its potential use in material sciences. The unique structural features of triazolopyridines make them suitable for the development of coordination complexes and supramolecular assemblies .
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, triazolopyridines have been shown to inhibit the activity of kinases such as c-Met and VEGFR-2, leading to the suppression of cancer cell proliferation . The compound can bind to the active sites of these kinases, interfering with their signaling pathways and inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives and indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives . These compounds share structural similarities but differ in their substituents and biological activities. For example, indole-based triazolopyridines have been designed as microtubulin polymerization inhibitors and have shown potent antiproliferative activities .
Similar compounds include:
- [1,2,4]Triazolo[4,3-a]pyrazine derivatives
- Indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives
- 1,2,4-Triazolo[1,5-a]pyridines
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, selectivity, and biological activities.
Eigenschaften
CAS-Nummer |
1956323-98-0 |
|---|---|
Molekularformel |
C7H6FN3 |
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
5-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 |
InChI-Schlüssel |
RRAUPNXTJZBBQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
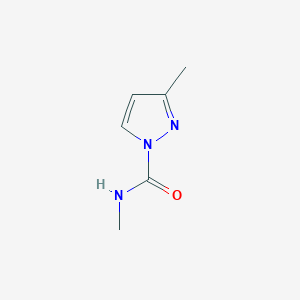

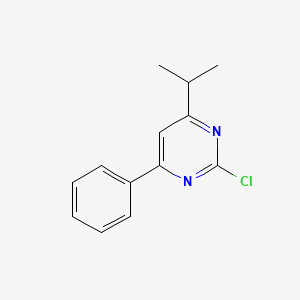
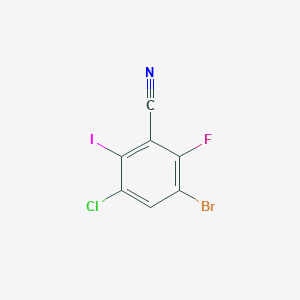
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B12855650.png)

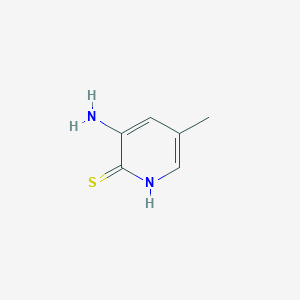


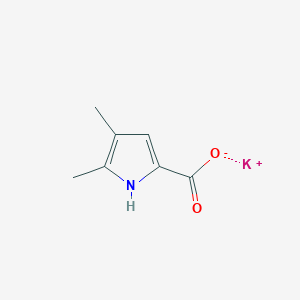
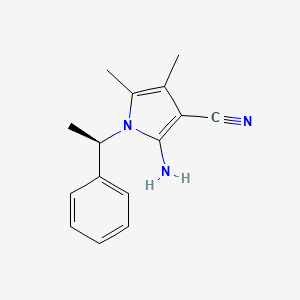
![8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12855687.png)
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
